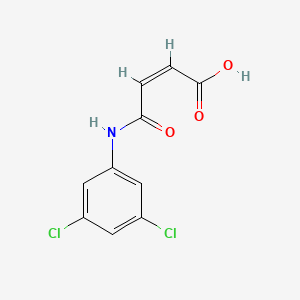

N-(3,5-Dichlorophenyl)maleamic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

(Z)-4-(3,5-dichloroanilino)-4-oxobut-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7Cl2NO3/c11-6-3-7(12)5-8(4-6)13-9(14)1-2-10(15)16/h1-5H,(H,13,14)(H,15,16)/b2-1- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDCIVHVKWOTWES-UPHRSURJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Cl)Cl)NC(=O)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C=C(C=C1Cl)Cl)NC(=O)/C=C\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7Cl2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55198-61-3 | |

| Record name | N-(3,5-Dichlorophenyl)maleamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055198613 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Advanced Synthetic Methodologies and Derivatization Strategies

Optimized Synthesis of N-(3,5-Dichlorophenyl)maleamic acid

The synthesis of this compound is typically achieved through the condensation reaction of 3,5-dichloroaniline (B42879) and maleic anhydride (B1165640).

Mechanistic Insights into Maleic Anhydride-Aniline Condensation Reactions

The reaction between an aniline (B41778), such as 3,5-dichloroaniline, and maleic anhydride proceeds through a nucleophilic acyl substitution mechanism. The nitrogen atom of the aniline's amino group acts as a nucleophile, attacking one of the carbonyl carbons of the maleic anhydride ring. chegg.comzbaqchem.com This initial attack leads to the opening of the anhydride ring, forming a tetrahedral intermediate. Subsequently, a proton transfer occurs, resulting in the formation of the N-arylmaleamic acid. chegg.comzbaqchem.com The reaction is generally exothermic and can often be carried out at room temperature. qiboch.comiosrjournals.org

The reaction mechanism involves the following key steps:

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the aniline attacks one of the electrophilic carbonyl carbons of maleic anhydride. chegg.com

Ring Opening: The attack leads to the cleavage of a carbon-oxygen bond within the anhydride ring, forming a carboxylate and an amide group. zbaqchem.com

Proton Transfer: A proton is transferred from the newly formed ammonium (B1175870) ion to the carboxylate group, yielding the final maleamic acid product. chegg.com

This reaction is a classic example of acylation of an amine by an acid anhydride and is a fundamental process in organic synthesis. zbaqchem.comsrce.hr

Process Optimization for Enhanced Yield and Purity of the Core Compound

Several factors can be optimized to enhance the yield and purity of this compound.

A typical experimental procedure involves dissolving maleic anhydride in a suitable solvent, such as toluene (B28343), and then adding a solution of 3,5-dichloroaniline dropwise with constant stirring. nih.gov The reaction mixture is then warmed for a period, typically around 30 minutes, and then allowed to stand at room temperature to ensure the completion of the reaction. nih.gov

Table 1: Reaction Parameters for the Synthesis of this compound

| Parameter | Condition | Rationale |

| Solvent | Toluene | Provides a suitable medium for the reactants. nih.gov |

| Reactant Ratio | Equimolar (1:1) | Ensures complete reaction of both starting materials. nih.gov |

| Temperature | Warming followed by room temperature | Initiates the reaction and then allows it to proceed to completion. nih.gov |

| Work-up | Treatment with dilute HCl | Removes any unreacted 3,5-dichloroaniline. nih.gov |

| Purification | Recrystallization from ethanol (B145695) | Yields a pure, crystalline product. nih.gov |

To further improve the process, parameters such as reaction time, temperature, and solvent can be systematically varied and the results analyzed to find the optimal conditions. For instance, while toluene is a common solvent, other aprotic solvents could be explored for their effect on reaction rate and product isolation. The purification step is crucial for obtaining a high-purity product. Washing the crude product with water helps to remove unreacted maleic anhydride and maleic acid, which can form through hydrolysis of the anhydride. qiboch.comnih.gov Recrystallization from a suitable solvent like ethanol is effective in obtaining the compound with a constant melting point and high purity, suitable for further applications or characterization. nih.gov

Rational Design and Synthesis of this compound Derivatives

The core structure of this compound offers multiple sites for modification, allowing for the rational design and synthesis of a wide array of derivatives with potentially novel properties.

Structural Modifications on the Maleamic Acid Moiety

The maleamic acid moiety contains two key functional groups that can be targeted for modification: the carboxylic acid and the amide.

Reactions of the Carboxylic Acid: The carboxylic acid group can undergo esterification to produce various maleamate (B1239421) esters. google.com For example, reaction with different alcohols in the presence of an acid catalyst can yield methyl, ethyl, or other alkyl esters. google.com

Cyclization to Maleimides: The maleamic acid can be cyclized to form the corresponding N-(3,5-dichlorophenyl)maleimide. This is a common and important transformation. srce.hr The cyclization is typically achieved by heating the maleamic acid in the presence of a dehydrating agent, such as acetic anhydride and sodium acetate (B1210297). iosrjournals.orgsrce.hr Microwave-assisted synthesis has also been reported as an energy-efficient method for this cyclization. semanticscholar.org

Addition Reactions at the Double Bond: The carbon-carbon double bond in the maleamic acid moiety is susceptible to addition reactions. For instance, it can undergo halogenation or other electrophilic additions, although this might compete with reactions at the phenyl ring.

Substituent Effects on the Dichlorophenyl Ring

The electronic properties of the dichlorophenyl ring can be modulated by introducing additional substituents or by altering the position of the existing chlorine atoms.

The presence of electron-withdrawing or electron-donating groups on the phenyl ring can influence the reactivity of the aniline precursor and the properties of the resulting maleamic acid. tubitak.gov.tr For instance, electron-donating groups on the aniline would increase its nucleophilicity, potentially accelerating the initial condensation reaction. Conversely, additional electron-withdrawing groups would decrease the aniline's reactivity.

Table 2: Potential Substitutions on the Dichlorophenyl Ring and Their Predicted Effects

| Position of Additional Substituent | Type of Substituent | Predicted Effect on Reactivity/Properties |

| Ortho to Amide | Electron-donating (e.g., -CH₃) | May increase steric hindrance, potentially affecting the conformation and reactivity of the amide group. |

| Para to Amide | Electron-withdrawing (e.g., -NO₂) | Would decrease the electron density of the phenyl ring, potentially influencing intermolecular interactions. |

| Meta to Amide | Halogen (e.g., -F) | Would further increase the electrophilic character of the phenyl ring. nih.gov |

Green Chemistry Approaches in Derivative Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of organic compounds to reduce environmental impact. researchgate.net

For the synthesis of this compound derivatives, several green chemistry strategies can be employed:

Use of Safer Solvents: Replacing hazardous solvents like toluene with greener alternatives such as ethyl acetate or even water, where feasible, can significantly improve the environmental profile of the synthesis. semanticscholar.org Some syntheses of related maleanilic acids have been successfully carried out in ethyl acetate. semanticscholar.org

Energy Efficiency: Microwave-assisted synthesis has been shown to be a highly energy-efficient method for the cyclization of maleanilic acids to maleimides, drastically reducing reaction times compared to conventional heating. semanticscholar.orgresearchgate.net Sonochemical methods, which use ultrasound to promote reactions, also offer an energy-efficient and often faster alternative. nih.gov

Atom Economy: Designing synthetic routes that maximize the incorporation of all reactant atoms into the final product is a key principle of green chemistry. semanticscholar.org The initial condensation of aniline and maleic anhydride has a high atom economy. Subsequent derivatization reactions should be chosen to maintain this efficiency.

Catalysis: The use of catalysts, especially recyclable ones, can reduce waste and improve reaction efficiency. For instance, in esterification reactions, solid acid catalysts could be used instead of corrosive liquid acids.

By incorporating these green chemistry principles, the synthesis of this compound and its derivatives can be made more sustainable and environmentally friendly. rsc.org

Molecular Mechanisms of Biological Action and Target Elucidation

Investigation of Molecular Targets and Binding Affinities

The specific molecular targets of N-(3,5-Dichlorophenyl)maleamic acid have not been extensively identified in published literature. However, based on the activities of structurally related compounds, several avenues for investigation can be proposed.

Enzyme Inhibition Kinetics and Specificity Profiling (e.g., mitochondrial enzymes)

There is a notable lack of specific data concerning the enzyme inhibition kinetics of this compound. Research on the related compound, N-(3,5-dichlorophenyl)succinimide (NDPS), an agricultural fungicide, has indicated that its toxicity is linked to its metabolism by microsomal enzymes. nih.gov This suggests that this compound could potentially interact with and modulate the activity of similar enzyme systems, such as cytochrome P450 enzymes.

Further research would be necessary to establish whether this compound acts as a competitive, non-competitive, or uncompetitive inhibitor of any specific enzymes and to determine its inhibition constants (Kᵢ). Profiling its activity against a panel of enzymes, particularly those within mitochondria which are crucial for cellular metabolism, would be a key step in elucidating its biological action.

Ligand-Receptor Interaction Studies

Currently, there are no publicly available studies that detail the binding of this compound to specific biological receptors. To understand its potential as a signaling molecule or a disruptor of signaling pathways, ligand-receptor binding assays would be essential. Techniques such as radioligand binding assays or surface plasmon resonance could be employed to identify potential receptor targets and quantify the affinity (Kd) and kinetics of the interaction.

Modulation of Protein Function and Allosteric Regulation

The structure of this compound, with its dichlorophenyl ring and maleamic acid moiety, presents the possibility of interaction with various protein binding pockets. It could potentially act as an allosteric modulator, binding to a site on a protein distinct from the active site to alter the protein's conformation and function. The impact of such modulation would be dependent on the specific protein target and could lead to either activation or inhibition of its biological activity. Without experimental data, any discussion of allosteric regulation by this compound remains speculative.

Cellular Pathway Perturbations Induced by this compound

The downstream effects of any molecular interactions of this compound would manifest as perturbations in cellular pathways. Investigating these changes can provide a broader understanding of the compound's biological impact.

Disruption of Metabolic Processes in Fungal or Plant Systems

Given that related compounds have applications as fungicides, it is plausible that this compound could disrupt essential metabolic processes in fungal systems. Potential targets could include pathways involved in cell wall synthesis, ergosterol (B1671047) biosynthesis, or cellular respiration. However, specific studies demonstrating such disruption by this compound are not currently available. Similarly, its effects on plant metabolic pathways have not been documented.

Cellular Responses to this compound Exposure

The cellular response to chemical exposure can encompass a wide range of events, including the activation of stress response pathways, changes in gene expression, and alterations in cell morphology or viability. Without experimental studies on cell cultures or model organisms exposed to this compound, the nature of these cellular responses remains unknown.

3 Mechanisms of Action in Plant Pathogen Control

Research into the specific molecular mechanisms by which this compound exerts control over plant pathogens, including its effects on spore germination and mycelial growth, is an area of ongoing investigation. While direct studies on this particular compound are limited, the broader class of N-phenylmaleimides and related dicarboximide fungicides provides a framework for understanding its potential modes of action.

Dicarboximide fungicides, which also feature a dichlorinated phenyl group, are known to interfere with the osmotic signal transduction pathway in fungi. This disruption affects the fungus's ability to regulate its internal osmotic pressure, leading to cell damage and inhibition of growth. It is hypothesized that this compound may operate through a similar mechanism, though specific target elucidation is not yet available in published literature.

Studies on various maleamic acid derivatives have demonstrated general antifungal properties, suggesting that the maleamic acid moiety itself contributes to the biological activity. nih.gov The fungicidal action of these related compounds often involves the inhibition of key fungal enzymes or disruption of cellular processes. For instance, some N-substituted maleimides have been found to interfere with fungal respiration or cell division.

Detailed research findings on the specific inhibitory effects of this compound on spore germination and mycelial growth of specific plant pathogens are not yet publicly documented. Consequently, quantitative data, such as IC₅₀ (half-maximal inhibitory concentration) values for spore germination or mycelial growth, are not available to be presented in data tables at this time. Further research is required to isolate and characterize the precise molecular targets of this compound and to quantify its efficacy against a range of plant pathogenic fungi.

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Studies

Elucidation of Key Structural Determinants for Biological Potency

The potency of N-phenylmaleamic acid derivatives is determined by the interplay of substituents on the phenyl ring and the integrity of the maleamic acid backbone.

The presence, number, and position of halogen atoms on the phenyl ring are critical determinants of biological activity. The 3,5-dichloro substitution pattern on the phenyl ring of N-(3,5-Dichlorophenyl)maleamic acid significantly influences its physicochemical properties and, consequently, its biological interactions.

Halogen substituents, particularly chlorine, can affect a molecule's activity through stereochemical and electronic effects. researchgate.net The position of chlorine atoms can alter the molecule's interaction with target proteins. researchgate.net For instance, studies on amide herbicides have shown that the chlorine atom content can enhance hydrophobicity and lead to stronger interactions with biological targets like alkaline phosphatase. nih.gov In the case of N-arylanthranilic acids, a class of anti-inflammatory agents, specific dichlorination patterns have been shown to be crucial for high potency. nih.gov For example, N-(2,6-dichloro-m-tolyl)anthranilic acid was found to be a particularly potent agent. nih.gov

Comparing the crystal structures of dichlorophenylmaleamic acid isomers, such as N-(2,5-Dichlorophenyl)maleamic acid and this compound, reveals differences in their molecular conformation and intermolecular interactions. nih.govresearchgate.net In this compound, the crystal structure shows intermolecular C—Cl⋯O=C contacts, indicating that the chlorine atoms are involved in shaping the solid-state architecture, which can be a factor in its solubility and interaction with biological systems. nih.gov The metabolism of polychlorinated biphenyls has been shown to be highly dependent on the chlorine substitution pattern, with different isomers being processed via different metabolic pathways. researchgate.net This highlights that the specific 3,5-dichloro arrangement likely dictates a unique metabolic fate and biological activity profile compared to other chlorinated analogs.

| Compound | Key Structural Feature | Observed Interaction/Property | Reference |

|---|---|---|---|

| This compound | 3,5-dichloro substitution on the phenyl ring | Involves intermolecular C—Cl⋯O=C contacts in its crystal structure. | nih.gov |

| N-(2,5-Dichlorophenyl)maleamic acid | 2,5-dichloro substitution on the phenyl ring | Forms zig-zag ribbons via intermolecular N–H···O hydrogen bonds. | researchgate.net |

| N-(2,6-dichloro-m-tolyl)anthranilic acid | 2,6-dichloro substitution on a tolyl ring attached to anthranilic acid | Demonstrates high anti-inflammatory activity. | nih.gov |

The maleamic acid backbone is a key functional component, characterized by a cis-configuration across the C=C double bond and the presence of both a carboxylic acid and an amide group. nih.gov This structure allows for the formation of a strong intramolecular hydrogen bond between the carboxylic proton and the amide oxygen. nih.govnih.gov This interaction stabilizes the molecule in a nearly planar conformation. researchgate.net

Modifications to this backbone have a profound impact on bioactivity. The maleamic acid moiety is known for its susceptibility to hydrolysis, a process mediated by the intramolecular formation of a cyclic anhydride (B1165640). nih.gov This inherent reactivity can be exploited in drug delivery systems. nih.gov Cyclization of the maleamic acid to the corresponding maleimide (B117702) is a common transformation. annalsofrscb.roresearchgate.net Maleimide derivatives often exhibit their own distinct biological activities, including antibacterial and antitumor effects, due to their ability to react with thiols, such as cysteine residues in proteins. ajchem-a.comresearchgate.net

Therefore, any modification to the maleamic acid backbone, such as esterification of the carboxylic acid or conversion to the maleimide, would alter its hydrogen bonding capabilities, planarity, and reactivity, thereby modulating its biological profile. The reversible nature of the amide bond in maleamic acids under certain conditions also presents opportunities for creating dynamic chemical systems. nih.gov

Development of Predictive Models for this compound Analogs

To streamline the discovery of new, more potent analogs, computational models can be developed to predict the biological activity of novel compounds based on their structure.

Drug design strategies for developing analogs of this compound can follow two primary paths: ligand-based and structure-based design.

Ligand-based design is employed when the three-dimensional structure of the biological target is unknown. This approach relies on the analysis of a set of molecules known to be active. By identifying common structural features (a pharmacophore) responsible for activity, new molecules can be designed that incorporate this pharmacophore. researchgate.net For this compound analogs, this would involve synthesizing and testing a library of related compounds to deduce the key features essential for activity.

Structure-based design , conversely, is possible when the 3D structure of the target protein is known. This allows for the rational design of ligands that can fit into the target's binding site with high affinity and selectivity. mdpi.com Molecular docking simulations can be used to predict the binding mode and affinity of designed analogs, guiding synthetic efforts toward the most promising candidates. nih.gov

QSAR modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.govbenthamscience.com The goal is to develop a predictive model that can estimate the activity of unsynthesized compounds. nih.gov

The development of a QSAR model for this compound analogs would involve several steps:

Data Set Preparation : A series of analogs would be synthesized, and their biological activity would be measured experimentally. This data set is then divided into a training set (to build the model) and a test set (to validate it). researchgate.net

Descriptor Calculation : For each molecule, a variety of numerical descriptors are calculated. These can be 1D (e.g., molecular weight, logP), 2D (e.g., topological indices), or 3D (e.g., steric and electrostatic fields from CoMFA). researchgate.netnih.govugm.ac.id

Model Building : Using statistical methods like multiple linear regression (MLR), a mathematical equation is derived that correlates the descriptors with the observed biological activity. ugm.ac.id

Model Validation : The predictive power of the QSAR model is assessed using the test set and statistical metrics like the cross-validated correlation coefficient (q² or r²cv). researchgate.net

For example, a CoMFA (Comparative Molecular Field Analysis) study on pyrazole (B372694) derivatives identified that steric interactions were the dominant factor influencing their activity. researchgate.net A similar QSAR model for this compound analogs could reveal which properties (e.g., steric bulk, electrostatic potential at specific positions) are most critical for their biological function, thereby guiding the design of new, more effective compounds.

| Step | Description | Example Descriptors/Methods | Reference |

|---|---|---|---|

| Data Set Preparation | Synthesizing and testing a series of compounds and dividing them into training and test sets. | Experimental IC50 or EC50 values. | researchgate.net |

| Descriptor Calculation | Computing numerical representations of molecular properties. | logP, Molecular Weight, Dipole Moment, Steric Fields (CoMFA), Electrostatic Fields (CoMFA). | researchgate.netnih.govugm.ac.id |

| Model Building | Establishing a mathematical relationship between descriptors and activity. | Multiple Linear Regression (MLR), Partial Least Squares (PLS). | researchgate.netugm.ac.id |

| Model Validation | Assessing the model's predictive ability. | Cross-validation (q²), correlation coefficient (r²), F-test. | nih.govugm.ac.id |

Computational and Theoretical Chemistry Applications

Molecular Docking and Dynamics Simulations for Target Binding

Molecular docking and dynamics simulations are powerful computational tools used to predict and analyze the interaction of a ligand, such as N-(3,5-Dichlorophenyl)maleamic acid, with a biological target, typically a protein. These methods are instrumental in rational drug design, offering a virtual screening of potential drug candidates and elucidating their mechanism of action.

Prediction of Ligand-Protein Interactions and Binding Modes

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. For this compound, this involves computationally placing the molecule into the binding site of a target protein and evaluating the binding affinity using a scoring function. The results can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex.

For instance, in silico studies on analogous compounds have demonstrated the importance of specific functional groups in forming stable interactions with protein active sites. nih.gov The dichlorophenyl group of this compound, for example, could engage in hydrophobic or halogen bonding interactions, while the maleamic acid moiety, with its carboxyl and amide groups, is a prime candidate for forming hydrogen bonds with amino acid residues in a protein's active site. researchgate.net

A hypothetical docking study of this compound into a kinase binding site, a common target for cancer therapy, might yield results similar to those presented in the following interactive table. This table illustrates the types of interactions and the amino acid residues that could be involved, along with the corresponding binding energies, which are indicative of the stability of the complex.

Table 1: Hypothetical Molecular Docking Results for this compound

| Target Protein | Binding Site Residues Involved in Interaction | Type of Interaction | Estimated Binding Energy (kcal/mol) |

|---|---|---|---|

| Kinase X | ASP-810, LYS-745 | Hydrogen Bond | -8.5 |

| LEU-718, VAL-726 | Hydrophobic Interaction | ||

| CYS-797 | Halogen Bond | ||

| Protease Y | GLY-143, SER-195 | Hydrogen Bond | -7.9 |

Conformational Analysis of this compound in Biological Environments

While molecular docking provides a static picture of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the conformational changes of both the ligand and the protein over time. bioexcel.eu An MD simulation of this compound within a solvated biological environment, such as a protein binding pocket, can reveal the flexibility of the molecule and the stability of its interactions. rsc.org

These simulations can track the trajectory of each atom, providing insights into the conformational landscape of the molecule and how it adapts to the binding site. nih.gov For this compound, MD simulations could assess the stability of the intramolecular hydrogen bond within the maleamic acid moiety in the presence of competing interactions with the protein and solvent molecules. The simulations can also predict the root-mean-square deviation (RMSD) of the ligand from its initial docked pose, indicating the stability of the binding. researchgate.net

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, such as Density Functional Theory (DFT), provide a fundamental understanding of the electronic properties and reactivity of a molecule. mdpi.commdpi.com These methods are crucial for explaining the molecule's intrinsic properties and predicting its chemical behavior.

Electronic Structure Analysis and Reactivity Prediction

DFT calculations can be employed to determine the optimized geometry of this compound and to analyze its frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The energy gap between HOMO and LUMO is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity.

The distribution of electron density, visualized through molecular electrostatic potential (MEP) maps, can identify the electrophilic and nucleophilic sites within the molecule. researchgate.net For this compound, the oxygen atoms of the carboxyl and amide groups are expected to be electron-rich (nucleophilic), while the hydrogen atoms of the amide and carboxyl groups would be electron-poor (electrophilic). This information is vital for understanding its interaction with biological targets.

Table 2: Predicted Quantum Chemical Properties of this compound

| Parameter | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | -6.8 eV | Indicates electron-donating ability |

| LUMO Energy | -2.1 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 4.7 eV | Relates to chemical reactivity and stability |

Spectroscopic Signature Prediction for Probing Molecular Interactions

Quantum chemical calculations can predict various spectroscopic properties, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra. researchgate.net By comparing the calculated spectra with experimental data, the accuracy of the computational model can be validated. Furthermore, changes in the predicted spectra upon interaction with a biological target can provide insights into the nature of the binding. For example, a shift in the vibrational frequency of the C=O bond in the IR spectrum upon hydrogen bond formation can be predicted and later verified experimentally.

Advanced Modeling Techniques for Predicting Biological Outcomes

By developing a QSAR model for a series of maleamic acid derivatives, the biological activity of this compound could be predicted based on its structural features. These models often use a combination of descriptors derived from 2D and 3D structures, as well as quantum chemical calculations. nih.gov

More recently, hybrid modeling approaches that integrate chemical descriptors with data from high-throughput biological assays are showing improved predictive power for in vivo toxicity and other complex biological endpoints. nih.govresearchgate.net Such models could be used to forecast the potential therapeutic efficacy and safety profile of this compound before extensive experimental testing.

Crystallographic Analysis of Molecular Conformation and Intermolecular Interactions

Single Crystal X-ray Diffraction Studies of N-(3,5-Dichlorophenyl)maleamic acid and its Derivatives

A predominant feature of the molecular structure of this compound is the presence of a short, stabilizing intramolecular O—H···O hydrogen bond within each maleamic acid unit. nih.govnih.gov This interaction plays a crucial role in dictating the conformation of the maleamic acid moiety.

The conformation of the amide segment exhibits an anti relationship between the N—H and C=O bonds. nih.gov Similarly, the amide oxygen atom and the carbonyl oxygen of the acid segment are also in an anti conformation relative to each other. nih.gov However, a notable and relatively rare conformational feature is the anti arrangement of the C=O and O—H bonds within the carboxylic acid group. nih.gov This particular conformation has also been observed in related structures such as N-phenylmaleamic acid, N-(2,5-dichlorophenyl)maleamic acid, and N-(3-chlorophenyl)maleamic acid. nih.govnih.govresearchgate.net

The dihedral angles between the 3,5-dichlorophenyl ring and the amide group (–NHCO–) in the four independent molecules are 4.5 (3)°, 8.4 (2)°, 10.4 (2)°, and 8.3 (3)°. nih.gov These small angles indicate a relatively planar arrangement between the phenyl ring and the amide linkage.

| Parameter | Molecule 1 | Molecule 2 | Molecule 3 | Molecule 4 |

| Dihedral Angle (Phenyl-Amide) | 4.5 (3)° | 8.4 (2)° | 10.4 (2)° | 8.3 (3)° |

Data sourced from a 2009 study on the crystal structure of this compound. nih.gov

The crystal packing of this compound is dominated by a network of intermolecular interactions that link the individual molecules into a stable, three-dimensional supramolecular assembly.

N—H···O Hydrogen Bonds: The primary intermolecular interaction is the N—H···O hydrogen bond, which connects the four independent molecules within the asymmetric unit. nih.govnih.gov These hydrogen bonds further extend to link the molecules into infinite chains that propagate through the crystal lattice. nih.gov

C—Cl···O=C Contacts: In addition to conventional hydrogen bonding, the crystal structure reveals the presence of shorter-than-van der Waals C—Cl···O=C contacts. nih.govnih.gov These halogen bonds play a significant role in the crystal packing, with observed Cl···O distances of 3.0897 (12) Å and 3.0797 (13) Å. nih.govnih.gov These interactions contribute to the formation of a two-dimensional network. nih.gov For instance, one of the molecules forms an inversion dimer stabilized by two short Cl···O contacts. nih.gov The presence and geometry of these C—Cl···O halogen bonds are consistent with observations in other chlorinated organic compounds. nih.govnih.gov

| Interaction Type | Donor | Acceptor | Distance (Å) |

| Hydrogen Bond | N—H | O | - |

| Halogen Bond | C—Cl | O=C | 3.0897 (12) |

| Halogen Bond | C—Cl | O=C | 3.0797 (13) |

Distances for the C—Cl···O=C contacts are from crystallographic analysis of this compound. nih.govnih.gov

Correlating Solid-State Structure with Solution-Phase Behavior and Biological Activity

The detailed solid-state structural information obtained from X-ray crystallography provides a crucial foundation for understanding the potential behavior of this compound in different environments and its interaction with biological targets.

The observed intramolecular hydrogen bond within the maleamic acid moiety is a key feature that likely persists to some extent in solution, influencing the molecule's conformational flexibility and the pKa of the carboxylic acid group. d-nb.info The relatively planar conformation between the phenyl ring and the amide group, stabilized by the network of intermolecular interactions in the solid state, may also inform predictions of its preferred conformation in a biological binding pocket. nih.gov

Furthermore, the presence of both hydrogen bond donors (N-H, O-H) and acceptors (C=O), as well as the halogen atoms capable of forming halogen bonds, suggests multiple points of potential interaction with a biological receptor. nih.govnih.gov The specific geometry of these interactions in the crystal structure can guide the design of molecular docking studies to predict binding modes with target proteins. mdpi.com Understanding these structure-activity relationships is a critical aspect of medicinal chemistry, where insights from crystallography can inform the synthesis of more potent and selective analogues. gigvvy.com

Future Research Directions and Unaddressed Challenges

Exploration of Novel Biological Scaffolds Based on the Dichlorophenylmaleamic Acid Motif

The N-(3,5-Dichlorophenyl)maleamic acid structure presents a versatile scaffold ripe for chemical modification and elaboration. Future efforts should be directed towards the rational design and synthesis of novel biological scaffolds that leverage the key pharmacophoric features of the dichlorophenylmaleamic acid motif. The inherent reactivity of the maleamic acid moiety offers a gateway to a diverse array of chemical transformations.

A primary avenue of exploration involves the cyclization of the maleamic acid to form various heterocyclic systems. For instance, treatment with dehydrating agents can yield the corresponding N-(3,5-Dichlorophenyl)maleimide, which can serve as a reactive Michael acceptor for the introduction of various nucleophilic groups. This approach allows for the generation of a library of compounds with diverse substituents, potentially modulating the compound's biological activity and physicochemical properties.

Furthermore, the carboxylic acid and amide functionalities of the maleamic acid can be independently or concertedly modified. Esterification or amidation of the carboxylic acid can alter the compound's polarity and cell permeability. The amide bond, while generally stable, could be replaced with bioisosteres to explore different chemical spaces and potentially improve metabolic stability. The dichlorophenyl ring itself can be further functionalized, although this may present synthetic challenges. The introduction of additional substituents could fine-tune the electronic properties and steric profile of the molecule, leading to enhanced target affinity and selectivity.

The overarching goal of these synthetic endeavors is to create a diverse collection of analogues that can be screened against a wide range of biological targets. This scaffold-based drug discovery approach, starting from the dichlorophenylmaleamic acid core, holds the promise of identifying novel lead compounds for various disease indications.

Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding

To move beyond a superficial understanding of the biological effects of this compound and its derivatives, the integration of multi-omics data is crucial. A systems-level approach, combining genomics, transcriptomics, proteomics, and metabolomics, can provide a holistic view of the cellular response to compound treatment. This comprehensive analysis can help in identifying the primary molecular targets and elucidating the downstream signaling pathways that are perturbed.

For instance, transcriptomic analysis (e.g., RNA-Seq) following cell exposure to the compound can reveal changes in gene expression, providing clues about the cellular processes that are affected. This can be complemented by proteomic studies, using techniques like mass spectrometry-based proteomics, to identify changes in protein abundance and post-translational modifications. By correlating changes at the transcript and protein levels, researchers can gain a more robust understanding of the compound's mechanism of action.

Metabolomics, the large-scale study of small molecules within cells and biological systems, offers another layer of insight. By profiling the metabolic changes induced by this compound, it may be possible to identify specific metabolic pathways that are targeted, providing a functional readout of the compound's activity. The integration of these different "omics" datasets requires sophisticated bioinformatics tools and statistical methods to identify meaningful patterns and correlations. Ultimately, this multi-pronged approach can lead to the identification of novel biomarkers of compound activity and a more complete picture of its biological impact.

Development of Advanced Methodologies for Studying Compound-Target Interactions

A fundamental aspect of drug discovery is the characterization of the interaction between a small molecule and its biological target. For this compound, the development and application of advanced biophysical and biochemical methodologies are essential to precisely define its binding partners and the nature of these interactions.

Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) can provide quantitative data on the binding affinity and thermodynamics of the compound-target interaction. These methods are invaluable for validating potential targets identified through screening or omics approaches. Furthermore, structural biology techniques, particularly X-ray crystallography and cryo-electron microscopy (cryo-EM), can provide atomic-level details of how the compound binds to its target protein. Such structural information is instrumental for structure-based drug design, enabling the rational optimization of the compound's potency and selectivity.

In addition to these established methods, emerging technologies for studying target engagement in a cellular context are of high interest. Cellular thermal shift assays (CETSA) and photo-affinity labeling are powerful tools to confirm that a compound interacts with its intended target within the complex environment of a living cell. The development of chemical probes based on the this compound scaffold, incorporating functionalities for pull-down experiments or imaging, would be a significant step forward in identifying its direct binding partners in an unbiased manner.

Identifying Research Gaps and Emerging Opportunities in this compound Research

Despite the foundational knowledge of its synthesis and structure, significant research gaps remain in our understanding of this compound. A primary gap is the limited information on its biological activity profile. Systematic screening against a broad panel of biological targets is needed to uncover its potential therapeutic applications.

An emerging opportunity lies in the exploration of this compound and its derivatives in the context of covalent inhibition. The maleamic acid and, more so, the corresponding maleimide (B117702), possess an electrophilic double bond that could potentially react with nucleophilic residues, such as cysteine, on target proteins. The design of covalent inhibitors offers the potential for high potency and prolonged duration of action. Investigating the covalent reactivity of N-(3,5-Dichlorophenyl)maleimide derivatives with specific protein targets represents a promising and largely unexplored research avenue.

Another area of opportunity is the application of computational methods to guide the discovery process. Molecular docking and virtual screening could be employed to predict potential biological targets for this compound and to prioritize the synthesis of new analogues. In silico ADME (absorption, distribution, metabolism, and excretion) predictions can also help in the early stages of drug development to design compounds with more favorable pharmacokinetic properties.

Q & A

What are the standard protocols for synthesizing N-(3,5-Dichlorophenyl)maleamic acid, and how are reaction conditions optimized?

Basic Research Question

The synthesis involves reacting maleic anhydride (0.025 mol) with 3,5-dichloroaniline (0.025 mol) in toluene under reflux with constant stirring for 30 minutes . Post-reaction, unreacted starting materials are removed via dilute hydrochloric acid washes, followed by recrystallization from ethanol to achieve purity. Key optimization parameters include stoichiometric ratios, solvent choice (toluene for controlled reactivity), and temperature to minimize side reactions like hydrolysis of maleic anhydride. Purity is validated via elemental analysis and IR spectroscopy .

How is the crystal structure of this compound determined, and what software tools are essential for refinement?

Basic Research Question

Single-crystal X-ray diffraction reveals a triclinic P1 space group with unit cell parameters a = 8.13786 Å, b = 16.5293 Å, c = 17.4170 Å, and angles α = 103.45°, β = 100.65°, γ = 99.60° . The SHELX suite (e.g., SHELXL for refinement) is critical for solving and refining structures due to its robustness in handling small-molecule data, even with high Z values (Z = 8) . Visualization tools like ORTEP-3 or WinGX aid in interpreting hydrogen-bonded networks (e.g., N–H···O interactions stabilizing the dimeric structure) .

What intermolecular interactions stabilize the crystal lattice of this compound?

Advanced Research Question

The lattice is stabilized by N–H···O hydrogen bonds (2.85–2.90 Å) forming infinite chains and Cl···O contacts (3.21 Å) creating a trans-dimeric motif . These interactions are critical for packing efficiency and thermal stability. Researchers must analyze these using Hirshfeld surface calculations or CrystalExplorer to quantify interaction contributions, ensuring consistency with experimental density functional theory (DFT) models.

How do researchers assess the nephrotoxic potential of this compound and its metabolites?

Advanced Research Question

Metabolites like N-(3,5-dichlorophenyl)-2-hydroxysuccinimide (NDHS) and N-(3,5-dichlorophenyl)-2-hydroxysuccinamic acid (2-NDHSA) are studied in Fischer 344 rats, with gender-specific differences in toxicity linked to metabolic activation pathways . Methodologies include:

- Dose-response studies : Administering 0.1–1.0 mmol/kg doses to monitor renal biomarkers (e.g., blood urea nitrogen).

- Mechanistic assays : Inhibiting leukotriene synthesis (e.g., using 5-lipoxygenase inhibitors) to probe inflammatory pathways .

What analytical strategies are used to detect this compound in biological matrices?

Advanced Research Question

Immunoassay development involves synthesizing haptens like N-(3,5-dichlorophenyl)succinimide-2-hemisuccinate, conjugated to carrier proteins for antibody generation . Validation includes:

- Chromatography : HPLC with UV detection (λ = 254 nm) for metabolite separation.

- Mass spectrometry : LC-MS (e.g., m/z 260.07 for parent ion) for structural confirmation .

How can computational modeling predict the reactivity of this compound in medicinal chemistry applications?

Advanced Research Question

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic properties, such as frontier molecular orbitals (HOMO/LUMO), to predict sites for electrophilic/nucleophilic attacks . Molecular docking studies (AutoDock Vina) assess interactions with biological targets (e.g., dopamine D3 receptors) using derivatives like piperidone-containing analogs .

How should researchers resolve contradictions between spectroscopic data and crystallographic results for this compound?

Advanced Research Question

Discrepancies between IR spectra (e.g., unexpected carbonyl stretches) and X-ray data may arise from dynamic hydrogen bonding or polymorphism. Strategies include:

- Variable-temperature XRD : To probe thermal effects on lattice stability.

- Solid-state NMR : Compare chemical shifts with DFT-calculated values for hydrogen-bonded motifs .

What role does this compound play in synthesizing bioactive piperidone derivatives?

Advanced Research Question

The compound serves as a precursor for N-acryloyl-3,5-bis(ylidene)-4-piperidones via condensation with aldehydes and subsequent acryloylation . These derivatives exhibit curcumin-like bioactivity (e.g., anti-inflammatory properties), assessed via:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.